

# Spectroscopic Data of 6-Undecanone: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B7769793**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Undecanone** (CAS No. 927-49-1), a saturated aliphatic ketone. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document details experimental protocols and presents spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

## Introduction

**6-Undecanone**, also known as dipentyl ketone or amyl ketone, is a colorless liquid with the chemical formula  $C_{11}H_{22}O$ .<sup>[1]</sup><sup>[2]</sup> It is used as a solvent and as an intermediate in various chemical syntheses. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide consolidates key spectroscopic data and methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Undecanone**.

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Assignment           | Intensity |
|--------------------------------|----------------------|-----------|
| ~2957 - 2859                   | C-H Stretch (Alkyl)  | Strong    |
| ~1715                          | C=O Stretch (Ketone) | Strong    |
| ~1466                          | C-H Bend (Methylene) | Medium    |
| ~1377                          | C-H Bend (Methyl)    | Medium    |

Table 1: Summary of key IR absorption bands for **6-Undecanone**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed)                                                  |
|----------------------|--------------|-------------|------------------------------------------------------------------------|
| ~2.40                | Triplet      | 4H          | -CH <sub>2</sub> -C(=O)-CH <sub>2</sub> - (C5, C7)                     |
| ~1.55                | Quintet      | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -C(=O) (C4, C8)                      |
| ~1.29                | Multiplet    | 8H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C2, C3, C9, C10) |
| ~0.89                | Triplet      | 6H          | -CH <sub>3</sub> (C1, C11)                                             |

Table 2: <sup>1</sup>H NMR data for **6-Undecanone**.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS)

| Chemical Shift (ppm) | Assignment (Proposed)                              |
|----------------------|----------------------------------------------------|
| ~211.8               | C=O (C6)                                           |
| ~42.8                | -CH <sub>2</sub> -C(=O)-CH <sub>2</sub> - (C5, C7) |
| ~31.5                | -CH <sub>2</sub> - (C3, C9)                        |
| ~23.8                | -CH <sub>2</sub> - (C4, C8)                        |
| ~22.5                | -CH <sub>2</sub> - (C2, C10)                       |
| ~14.0                | -CH <sub>3</sub> (C1, C11)                         |

Table 3: <sup>13</sup>C NMR data for **6-Undecanone**.

## Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion                                                                                               |
|-----|------------------------|---------------------------------------------------------------------------------------------------------------------|
| 170 | ~5                     | [M] <sup>+</sup> (Molecular Ion)                                                                                    |
| 113 | ~20                    | [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> CO] <sup>+</sup>                                                   |
| 85  | ~100                   | [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> or McLafferty rearrangement product |
| 71  | ~45                    | [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> ] <sup>+</sup>                                                     |
| 57  | ~80                    | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>                                                                       |
| 43  | ~75                    | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>                                  |

Table 4: Major fragment ions observed in the electron ionization mass spectrum of **6-Undecanone**.

## Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

## Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

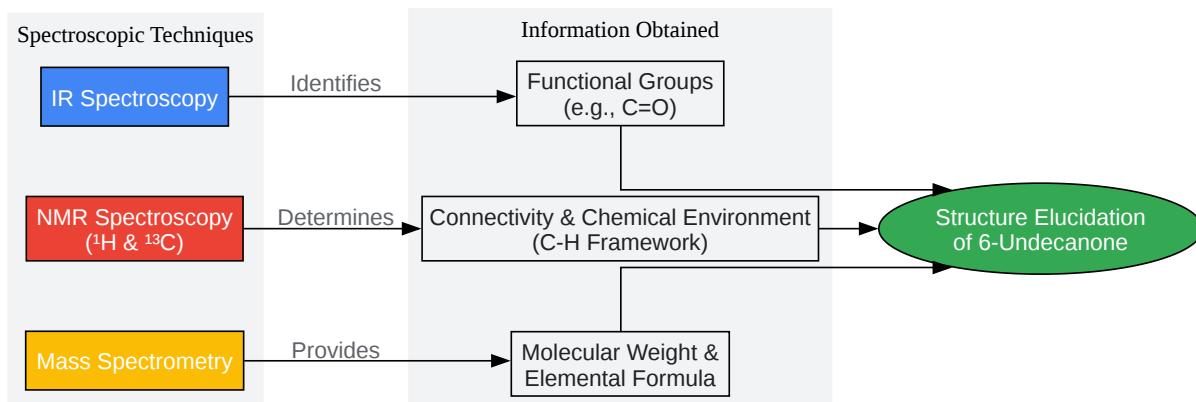
- Sample Preparation: A small drop of neat **6-Undecanone** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy.

- Sample Preparation: Approximately 10-20 mg of **6-Undecanone** is dissolved in ~0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup ( $^1\text{H}$  NMR):
  - Spectrometer Frequency: 300-500 MHz
  - Pulse Sequence: Standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16.

- Instrument Setup ( $^{13}\text{C}$  NMR):
  - Spectrometer Frequency: 75-125 MHz
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128-1024 (due to the lower natural abundance of  $^{13}\text{C}$ ).
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.


## Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

- Sample Introduction: A small amount of **6-Undecanone** is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the heated ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ( $\text{M}^+$ ), which can then undergo fragmentation.
- Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific  $\text{m/z}$  value, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **6-Undecanone** using the spectroscopic techniques described.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **6-Undecanone**.

This diagram illustrates how different spectroscopic methods provide complementary information to determine the chemical structure. IR spectroscopy identifies the key functional group (the ketone's carbonyl group). NMR spectroscopy reveals the connectivity of the carbon and hydrogen atoms. Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which further confirms the structure. Together, these techniques allow for the unambiguous identification of **6-Undecanone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Undecanone(927-49-1) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Undecanone | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 6-Undecanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769793#spectroscopic-data-of-6-undecanone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)